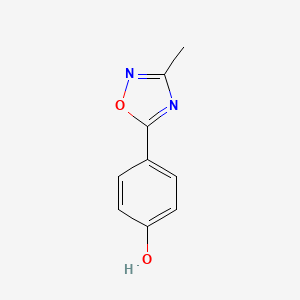

4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenol

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-(3-methyl-1,2,4-oxadiazol-5-yl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-6-10-9(13-11-6)7-2-4-8(12)5-3-7/h2-5,12H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YARBCARLULHRKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)C2=CC=C(C=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 3 Methyl 1,2,4 Oxadiazol 5 Yl Phenol and Its Analogues

Classical Synthetic Routes to 1,2,4-Oxadiazole (B8745197) Ring Systems

The formation of the 1,2,4-oxadiazole ring is a cornerstone of synthetic organic chemistry, with several reliable methods developed over more than a century. These routes typically involve the formation of a key intermediate followed by a cyclization step.

The most prevalent and versatile method for synthesizing 3,5-disubstituted 1,2,4-oxadiazoles is the reaction between an amidoxime (B1450833) and a carboxylic acid or its derivative. chim.itthieme-connect.de This process generally occurs in two stages: the O-acylation of the amidoxime to form an O-acylamidoxime intermediate, followed by a cyclodehydration step to yield the final oxadiazole ring. chim.itnih.gov

The initial acylation can be achieved using various reagents, including acyl chlorides, anhydrides, or carboxylic acids activated by coupling agents. mdpi.com The subsequent cyclization is often induced by heating. thieme-connect.de This synthetic pathway is considered a [4+1] approach, where four atoms originate from the amidoxime and one from the carboxylic acid derivative. chim.it The choice of reagents and reaction conditions can be tailored to the specific substrates. For instance, peptide-coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are commonly used to facilitate the reaction between carboxylic acids and amidoximes. nih.govacs.org

| Carboxylic Acid Derivative | Activating/Coupling Agent | Typical Conditions | Reference(s) |

| Carboxylic Acid | EDC, HOAt | Room temperature acylation, then heat (e.g., 100 °C) for cyclization | acs.org |

| Acyl Chloride | Pyridine (B92270) or other base | Room temperature | mdpi.com |

| Anhydride (B1165640) | Base or heat | Varies, often elevated temperatures | researchgate.net |

| Ester | Superbase (e.g., NaOH/DMSO) | Room temperature | mdpi.comresearchgate.net |

This table summarizes common reagents and conditions for the synthesis of 1,2,4-oxadiazoles via amidoxime acylation and cyclization.

While the condensation of hydrazides (or acylhydrazines) is a primary and widely used method for the synthesis of the isomeric 1,3,4-oxadiazole (B1194373) ring system, its application for the direct formation of 1,2,4-oxadiazoles is not a classical or common route. The synthesis of 1,3,4-oxadiazoles typically involves the dehydrative cyclization of 1,2-diacylhydrazines (formed from a hydrazide and a carboxylic acid derivative) or the oxidative cyclization of acylhydrazones (formed from a hydrazide and an aldehyde). openmedicinalchemistryjournal.comrsc.orgresearchgate.net For example, reacting a carboxylic acid hydrazide with a carboxylic acid in the presence of a dehydrating agent like phosphorus oxychloride is a standard method for producing 2,5-disubstituted-1,3,4-oxadiazoles. orientjchem.orgnih.gov Similarly, acyl hydrazides can react with carbon disulfide to form 1,3,4-oxadiazole-2-thiones. acs.org

Targeted Synthesis of the Phenolic Moiety in 4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenol

The synthesis of the target compound requires specific strategies to ensure the correct placement of the methyl group at the 3-position of the oxadiazole ring and the hydroxyphenyl group at the 5-position.

The introduction of the phenolic group is typically achieved by using a pre-functionalized starting material rather than by late-stage aromatic substitution on the oxadiazole ring. The most direct approach involves using 4-hydroxybenzoic acid or a derivative thereof, such as 4-hydroxybenzonitrile (B152051).

For instance, a synthetic route can begin with 4-hydroxybenzoic acid, which is converted to its corresponding acid chloride or ester. nih.gov This activated intermediate can then react with the appropriate amidoxime to build the oxadiazole ring. Alternatively, one could start with a protected phenol (B47542), such as 4-methoxybenzoic acid, and carry the methoxy (B1213986) group through the synthetic sequence, followed by a final deprotection step (e.g., using BBr₃) to reveal the phenol. Another strategy involves nucleophilic aromatic substitution, where a phenol derivative displaces a leaving group (like fluorine or iodine) on a benzonitrile (B105546) precursor, which is subsequently converted to the oxadiazole. nih.gov

The linkage between the phenol-containing ring and the oxadiazole core is formed during the primary cyclization reaction. For the specific synthesis of this compound, two convergent pathways are logical, based on the classical amidoxime route:

Route A: The reaction of acetamidoxime (B1239325) (which provides the C3-methyl group) with an activated derivative of 4-hydroxybenzoic acid (which provides the C5-hydroxyphenyl group). The 4-hydroxybenzoic acid is typically activated as an acyl chloride or coupled using reagents like EDC. nih.gov

Route B: The reaction of 4-hydroxybenzamidoxime (derived from 4-hydroxybenzonitrile and hydroxylamine) with an activated derivative of acetic acid , such as acetyl chloride or acetic anhydride. benthamdirect.com

In both scenarios, the O-acylation of the amidoxime is the key bond-forming step that connects the two precursor fragments, leading to an O-acylamidoxime intermediate that subsequently cyclizes to form the desired phenol-oxadiazole linkage. benthamdirect.com

Advanced Synthetic Techniques and Optimization

To overcome the limitations of classical methods, such as long reaction times or harsh conditions, several advanced techniques have been developed. These modern approaches focus on improving reaction efficiency, simplifying purification, and expanding the scope of compatible functional groups.

One significant advancement is the use of microwave irradiation , which can dramatically reduce reaction times from hours to minutes and often improve yields. benthamdirect.comnih.govOne-pot syntheses have also become popular, wherein the amidoxime is generated in situ from a nitrile, acylated, and cyclized without the need to isolate intermediates. acs.orgresearchgate.net This streamlines the process and minimizes material loss.

The development of novel catalytic systems and reaction media has also been impactful. For example, using a superbase medium like NaOH in DMSO allows for the one-pot synthesis of 1,2,4-oxadiazoles from amidoximes and carboxylic esters at room temperature, avoiding the need for high temperatures. mdpi.comresearchgate.net Solid-phase synthesis, where one of the reactants is attached to a polymer support, facilitates purification and is amenable to the creation of chemical libraries. benthamdirect.com Additionally, using silica (B1680970) gel as a solid support in conjunction with microwave irradiation has been reported as a fast and efficient strategy for building the 1,2,4-oxadiazole ring. nih.gov

| Technique | Advantage(s) | Typical Conditions | Reference(s) |

| Microwave-Assisted Synthesis | Rapid reaction times (minutes), often higher yields | Microwave reactor, specific temperature/pressure | benthamdirect.comnih.gov |

| One-Pot Procedures | Increased efficiency, avoids intermediate isolation | In situ generation of intermediates, sequential reagent addition | acs.orgmdpi.comresearchgate.net |

| Superbase Media | Room temperature reaction, mild conditions | NaOH/DMSO | mdpi.comresearchgate.net |

| Solid-Phase Synthesis | Simplified purification, suitable for library synthesis | Reactant bound to polymer support | benthamdirect.com |

This table compares advanced synthetic techniques with classical methods for 1,2,4-oxadiazole synthesis.

Catalytic Approaches in Oxadiazole Synthesis

The synthesis of the 1,2,4-oxadiazole ring has been significantly advanced through the use of various catalytic systems that improve efficiency, yield, and reaction conditions. Catalysts play a crucial role in activating substrates and facilitating the key bond-forming steps, primarily the acylation of amidoximes and the subsequent cyclodehydration.

A range of catalysts have been employed, from simple acids and bases to more complex metal-based and heterogeneous systems. For instance, the combination of p-Toluenesulfonic acid (PTSA) and Zinc Chloride (ZnCl₂) serves as an efficient and mild catalyst for synthesizing 3,5-disubstituted-1,2,4-oxadiazoles from amidoximes and organic nitriles. organic-chemistry.org Bases like pyridine are also used to improve the efficacy of the reaction between amidoximes and acyl chlorides. nih.gov Tetrabutylammonium fluoride (B91410) (TBAF) is another effective catalyst for the room-temperature cyclization of O-acylamidoximes, accommodating even sterically hindered substrates. nih.govnih.gov

In recent years, metal-free heterogeneous catalysts have gained attention. Graphene oxide (GO) has been demonstrated as an inexpensive and environmentally benign carbocatalyst with dual functionality. It acts as a solid acid catalyst and an oxidizing agent, facilitating oxadiazole synthesis under mild conditions with the benefit of easy recovery. nih.gov Metal catalysts, such as platinum(IV), have been shown to enable the 1,3-dipolar cycloaddition of nitrile oxides with nitriles under mild conditions, a reaction that is often unfavorable without catalysis due to the low reactivity of the nitrile triple bond. nih.gov

The table below summarizes various catalytic systems used in the synthesis of 1,2,4-oxadiazoles.

| Catalyst System | Reactants | Key Advantages |

| Graphene Oxide (GO) | Benzonitrile, Hydroxylamine hydrochloride, Aldehyde | Metal-free, heterogeneous, dual catalytic activity, environmentally benign. nih.gov |

| PTSA-ZnCl₂ | Amidoximes, Organic nitriles | Efficient, mild reaction conditions. organic-chemistry.org |

| TBAF / Pyridine | Amidoximes, Acyl chlorides | Improves efficacy, allows for room temperature reactions. nih.govnih.gov |

| Platinum(IV) | Nitrile oxides, Nitriles | Enables 1,3-dipolar cycloaddition under mild conditions. nih.gov |

| Iron(III) nitrate | Alkynes, Nitriles | Mediates selective synthesis via nitrile oxide formation. organic-chemistry.org |

| Palladium | Bromine-substituted precursors, Boronic acids | Used in Suzuki cross-coupling to build complex derivatives. nih.gov |

One-Pot Reaction Strategies and Green Chemistry Principles

One-pot syntheses, where reactants are subjected to successive chemical reactions in a single reactor, offer significant advantages by avoiding lengthy separation processes and the purification of intermediates, thus saving time and resources. nih.govnih.gov Several one-pot procedures for 1,2,4-oxadiazole synthesis have been developed. A notable example involves the reaction of nitriles, hydroxylamine, and Meldrum's acid under microwave irradiation and solvent-free conditions to produce 3,5-disubstituted 1,2,4-oxadiazoles in good to excellent yields. organic-chemistry.org Another efficient one-pot method employs the Vilsmeier reagent to activate carboxylic acids for reaction with amidoximes, noted for its good yields and simple purification. nih.gov

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to oxadiazole synthesis. nih.govnih.govscholarsresearchlibrary.com Key green chemistry approaches include:

Microwave Irradiation: This technique significantly reduces reaction times and often improves product yields by providing rapid and uniform heating. organic-chemistry.orgnih.govresearchgate.net

Solvent-Free Reactions: Performing reactions without a solvent, such as through grinding techniques (mechanochemistry), minimizes waste and environmental impact. nih.govnih.gov

Use of Greener Solvents: When solvents are necessary, employing environmentally benign options like ionic liquids is a priority. Ionic liquids are non-volatile, thermally stable, and can often be recycled, making them a sustainable alternative to traditional organic solvents. organic-chemistry.org

These strategies not only make the synthesis more environmentally friendly but also often lead to improved scalability, cost-effectiveness, and ease of purification. nih.gov

Challenges and Yield Optimization in this compound Production

While numerous methods exist for synthesizing 1,2,4-oxadiazoles, several challenges can impact the production of specific compounds like this compound. A primary challenge is controlling selectivity and minimizing the formation of by-products. For example, the traditional synthesis from amidoximes and acyl chlorides can lead to the formation of undesired isomers. nih.gov The 1,3-dipolar cycloaddition of nitrile oxides can be hampered by the dimerization of the nitrile oxide, leading to the formation of furoxans (1,2,5-oxadiazole-2-oxides) or 1,2,4-oxadiazole-4-oxides, which reduces the yield of the desired 1,2,4-oxadiazole. nih.gov

Furthermore, the reactivity of the starting materials can pose limitations. In base-promoted syntheses using esters, aryl esters with strong electron-donating groups, such as a hydroxyl group in the para-position (as in 4-hydroxybenzoic acid derivatives), may exhibit low reactivity. nih.gov This is directly relevant to the synthesis of the target phenol compound. The presence of other functional groups in the precursors can also lead to side reactions, complicating the purification process.

Yield optimization is a critical aspect of process development. Several strategies can be employed to overcome these challenges and improve yields:

Reaction Condition Optimization: Fine-tuning parameters such as temperature, reaction time, and solvent is crucial. Mild heating (30–60 °C) has been shown to improve yields for substrates with less reactive functional groups. nih.gov

Catalyst Selection: Choosing an appropriate catalyst can significantly enhance reaction rates and selectivity, as discussed in section 2.3.1. nih.govnih.gov

Activation of Reagents: Using coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or activating carboxylic acids with reagents like the Vilsmeier reagent can improve the efficiency of the initial acylation step. nih.gov

Microwave-Assisted Synthesis: As a green chemistry principle, microwave irradiation can drastically shorten reaction times and often leads to higher yields and cleaner product profiles compared to conventional heating. organic-chemistry.orgnih.gov

Synthesis of Derivatized this compound Compounds

Introduction of Substituents for Structure-Activity Relationship Studies

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound. For the this compound scaffold, derivatization is achieved by systematically modifying the substituents on the oxadiazole and phenyl rings. The versatility of 1,2,4-oxadiazole synthesis allows for extensive exploration of the chemical space around this core structure.

The two primary synthetic routes offer distinct opportunities for introducing diversity:

Amidoxime Cyclization Route: In this pathway, the substituent at the C3 position of the oxadiazole ring is determined by the choice of the amidoxime, while the C5 substituent comes from the carboxylic acid (or its derivative). To generate analogues of this compound, one could start with acetamidoxime (to fix the C3-methyl group) and react it with a variety of substituted 4-hydroxybenzoic acids. Alternatively, using a substituted benzamidoxime (B57231) and reacting it with an appropriate acid derivative allows for modification at the C3 position while keeping the C5-phenol moiety. rjptonline.org

1,3-Dipolar Cycloaddition Route: This method involves the reaction of a nitrile oxide with a nitrile. Here, the C3 substituent originates from the nitrile oxide precursor (e.g., an aldoxime), and the C5 substituent comes from the nitrile. This route provides an alternative way to vary the groups attached to the heterocyclic core. rjptonline.orgnih.gov

By synthesizing a library of compounds with different electronic and steric properties (e.g., introducing alkyl, aryl, halogen, or nitro groups), researchers can probe the specific interactions between the molecule and its biological target, leading to the identification of more potent and selective compounds. nih.govnih.gov

Preparation of Precursors and Intermediates for Complex Molecule Synthesis

The this compound core is a valuable building block for the synthesis of more complex molecules. The functional groups on this scaffold, particularly the phenolic hydroxyl group, serve as handles for further chemical transformations.

One common strategy involves the alkylation of the phenolic hydroxyl group. For instance, reacting the phenol with epibromohydrin (B142927) via a Williamson ether synthesis produces an epoxide intermediate. nih.gov This epoxide can then be opened by various nucleophiles, such as amines, to generate a library of propan-2-ol derivatives, a structural motif found in many biologically active compounds. nih.gov

Another approach is to prepare intermediates where a reactive group is attached to the oxadiazole ring. For example, starting with chloroacetic acid allows for the synthesis of 5-(chloromethyl)-1,2,4-oxadiazole (B2962313) intermediates. rjptonline.orgnih.gov This chloromethyl group is a versatile electrophile that can be displaced by various nucleophiles (e.g., piperazine (B1678402) derivatives) to attach larger, more complex fragments to the C5 position of the oxadiazole ring. nih.gov Similarly, using succinic anhydride as the acylating agent can produce 3-(3-aryl-1,2,4-oxadiazol-5-yl)propionic acids, which provide a carboxylic acid handle for further amide coupling or other transformations. researchgate.net

These strategies demonstrate how the initial scaffold can be elaborated into more complex structures, enabling its use as a precursor in multi-step syntheses for drug discovery and materials science. nih.govnih.govresearchgate.net

Chemical Reactivity and Derivatization Studies of 4 3 Methyl 1,2,4 Oxadiazol 5 Yl Phenol

Reactions at the Phenolic Hydroxyl Group

The phenolic hydroxyl (-OH) group is a primary site for functionalization, enabling modifications that can significantly alter the molecule's physicochemical properties.

Esterification and Etherification Reactions

The nucleophilic character of the phenolic oxygen allows for straightforward esterification and etherification reactions. These transformations are fundamental in medicinal chemistry for creating prodrugs or modifying properties like solubility and bioavailability.

Esterification: The reaction of 4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenol with acyl chlorides or carboxylic anhydrides in the presence of a base (e.g., pyridine (B92270), triethylamine) yields the corresponding esters. This reaction proceeds through the nucleophilic attack of the phenoxide ion, formed in the basic medium, on the electrophilic carbonyl carbon of the acylating agent. medcraveonline.commedcraveonline.com

Etherification: Williamson ether synthesis is a common method for converting the phenolic group to an ether. This reaction involves the deprotonation of the phenol (B47542) with a strong base, such as sodium hydride (NaH), to form the sodium phenoxide salt. nih.gov This salt then acts as a nucleophile, displacing a halide from an alkyl halide (e.g., epibromohydrin) to form the desired ether derivative. nih.gov Studies on analogous phenolic oxadiazole compounds have demonstrated successful etherification under these conditions. nih.gov

| Starting Phenol | Reagents | Base | Solvent | Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|---|---|---|

| 3-(5-((4-arylpiperazin-1-yl)methyl)-1,3,4-oxadiazol-3-yl)phenol | Epibromohydrin (B142927) (1.5 equiv) | NaH (1.5 equiv) | THF | Room Temp. | Alkyl aryl ether | Good | nih.gov |

| Generic Phenol | Alkyl Halide | Strong Base (e.g., NaOH) | Various | Varies | Alkyl aryl ether | Varies | General Knowledge |

Oxidation Pathways of the Phenol Moiety

The phenol moiety is susceptible to oxidation. In biological systems or under chemical oxidation, phenols can form phenoxyl radicals. For this compound, the resulting phenoxyl radical can be stabilized by resonance, with the delocalization of the unpaired electron across the aromatic ring and potentially involving the 1,2,4-oxadiazole (B8745197) ring system. rsc.org This antioxidant capability is a known feature of phenolic compounds. rsc.org Further oxidation can lead to the formation of quinone-type structures, although the specific pathways and products for this compound are not extensively detailed in the available literature. The stability of the phenoxyl radical is a key factor in determining the antioxidant potential of such molecules. rsc.org

Reactivity of the 1,2,4-Oxadiazole Ring System

The 1,2,4-oxadiazole ring is an electron-deficient heterocycle, which dictates its reactivity. chim.itresearchgate.net It is characterized by low aromaticity and a weak O-N bond, making it prone to various nucleophilic attacks and rearrangement reactions. chim.itosi.lv

Nucleophilic and Electrophilic Attack on the Oxadiazole Core

Due to its electron-poor nature, the 1,2,4-oxadiazole ring is generally inert towards electrophilic substitution but is susceptible to nucleophilic attack. nih.gov The carbon atoms of the ring, particularly C3 and C5, exhibit electrophilic character. chim.it Nucleophiles can attack these positions, leading to substitution or ring-opening reactions. For instance, leaving groups at the C5 position can be displaced by various nucleophiles. chim.it The N(3) atom, conversely, displays some nucleophilic character. chim.it

Ring Transformations and Rearrangement Reactions

The 1,2,4-oxadiazole ring is known to undergo several characteristic rearrangement reactions, often initiated by thermal or basic conditions. researchgate.netosi.lv These transformations typically involve the cleavage of the weak N-O bond and result in the formation of more stable heterocyclic systems. chim.it

Boulton–Katritzky Rearrangement (BKR): This is a well-studied thermal rearrangement of 1,2,4-oxadiazoles. chim.itacs.org The reaction involves an internal nucleophilic substitution where a nucleophilic atom within a side chain at the C3 position attacks the electrophilic N(2) atom of the oxadiazole ring. chim.it This leads to the cleavage of the O-N bond and the formation of a new, more stable heterocyclic ring. chim.itacs.org

Addition of Nucleophile, Ring Opening, and Ring Closure (ANRORC): This mechanism is common for electron-deficient heterocycles. researchgate.netrsc.org In the context of 1,2,4-oxadiazoles, a nucleophile adds to an electrophilic carbon (typically C5), initiating the opening of the oxadiazole ring. chim.itnih.gov Subsequent intramolecular cyclization leads to a new heterocyclic product. nih.gov For example, the reaction of 1,2,4-oxadiazoles with hydrazine (B178648) can produce 3-amino-1,2,4-triazoles through a reductive ANRORC pathway. nih.gov

| Rearrangement Type | Description | Typical Conditions | Resulting Heterocycle | Reference |

|---|---|---|---|---|

| Boulton–Katritzky (BKR) | Intramolecular nucleophilic attack from a C3 side chain onto the N(2) atom. | Thermal or basic | Varies (e.g., 1,2,3-triazoles, imidazoles) | chim.itacs.org |

| ANRORC | Addition of an external nucleophile, followed by ring opening and ring closure. | Nucleophilic (e.g., hydrazine) | Varies (e.g., 1,2,4-triazoles, indazoles) | chim.itnih.gov |

Functionalization of the Phenyl Ring and Methyl Group

Phenyl Ring Functionalization: The phenolic -OH group is a powerful activating group and an ortho, para-director for electrophilic aromatic substitution. byjus.comwikipedia.org Since the para position is occupied by the oxadiazole ring, electrophilic attack is directed to the ortho positions (C3 and C5 of the phenyl ring). Standard electrophilic aromatic substitution reactions are expected to proceed readily.

Halogenation: Reaction with bromine in a non-polar solvent like CS₂ at low temperatures would likely yield monobrominated products at the ortho position. byjus.commlsu.ac.in Using bromine water would lead to the formation of the 3,5-dibromo derivative. byjus.com

Nitration: Treatment with dilute nitric acid at low temperatures is expected to produce ortho-nitro derivatives. byjus.commlsu.ac.in

Sulfonation: Reaction with sulfuric acid yields ortho-hydroxy benzene (B151609) sulfonic acids, with the reaction outcome being temperature-dependent. mlsu.ac.in

Methyl Group Functionalization: The methyl group at the C3 position of the oxadiazole ring also possesses reactivity. Studies on related 3-aryl-5-methyl-1,2,4-oxadiazoles have shown that the protons of this methyl group can undergo exchange, for instance, with those of benzyl (B1604629) alcohol, indicating a degree of acidity. rsc.org This suggests that the methyl group can be deprotonated by a suitable base to form a carbanion. This reactive intermediate could then participate in various reactions, such as alkylation or condensation with aldehydes and ketones, allowing for the extension of a side chain at this position.

Table of Compounds

| Compound Name |

|---|

| This compound |

| Pyridine |

| Triethylamine |

| Sodium hydride |

| Epibromohydrin |

| 3-(5-((4-arylpiperazin-1-yl)methyl)-1,3,4-oxadiazol-3-yl)phenol |

| Hydrazine |

| 3-amino-1,2,4-triazoles |

| Bromine |

| Nitric acid |

| Sulfuric acid |

| Benzyl alcohol |

Development of Novel Analogues and Prodrugs based on this compound Scaffold

The development of novel analogues from the this compound scaffold often involves chemical modifications at the phenolic hydroxyl group. This reactive site allows for the introduction of a wide variety of substituents to probe structure-activity relationships (SAR) and optimize biological activity. Common strategies include the synthesis of ether and ester derivatives.

Ether Analogues: The synthesis of ether analogues by Williamson ether synthesis is a common approach to modify the phenolic group. This allows for the introduction of diverse alkyl or aryl side chains, which can influence the compound's lipophilicity, steric bulk, and ability to interact with biological targets. For instance, the introduction of amino-alkyl chains can enhance water solubility and introduce basic centers for salt formation, potentially improving oral bioavailability.

Ester Prodrugs: The phenolic hydroxyl group is an ideal handle for the creation of ester prodrugs. nih.gov Prodrugs are inactive or less active molecules that are converted into the active parent drug within the body through enzymatic or chemical cleavage. mdpi.com This strategy can be employed to overcome challenges such as poor solubility, instability, or unfavorable pharmacokinetic properties of the parent phenol. nih.govmdpi.com The choice of the ester promoiety can be tailored to control the rate of hydrolysis and target specific tissues or enzymes. nih.gov

Table 1: General Strategies for Derivatization of this compound

| Modification Strategy | General Structure | Rationale |

| Ether Synthesis | R-O-Ar-Oxadiazole | Modulate lipophilicity, introduce new binding interactions, improve metabolic stability. |

| Ester Prodrugs | R-C(O)O-Ar-Oxadiazole | Enhance solubility, improve permeability, achieve targeted drug delivery, mask taste. |

| Carbamate Prodrugs | R-NHC(O)O-Ar-Oxadiazole | Similar to ester prodrugs, can offer different hydrolysis kinetics. |

| Phosphate Prodrugs | (HO)2P(O)O-Ar-Oxadiazole | Significantly increase aqueous solubility for parenteral formulations. |

Note: "Ar" represents the phenyl ring and "Oxadiazole" represents the 3-methyl-1,2,4-oxadiazol-5-yl moiety.

While specific research detailing the biological evaluation of a wide range of analogues derived directly from this compound is not extensively available in the public domain, the general principles of medicinal chemistry suggest that such modifications would be a logical step in the lead optimization process for any biologically active compound bearing this scaffold. The exploration of these derivatives would be crucial in elucidating the full therapeutic potential of this chemical series. The 1,2,4-oxadiazole ring itself is a key component of several approved drugs, highlighting the pharmaceutical relevance of this heterocyclic system. nih.govnih.gov

Future research will likely focus on the synthesis and comprehensive biological testing of a library of analogues and prodrugs of this compound to identify candidates with superior efficacy and drug-like properties for various therapeutic indications.

Advanced Structural Characterization and Spectroscopic Analysis of 4 3 Methyl 1,2,4 Oxadiazol 5 Yl Phenol

Elucidation of Molecular Conformation and Stereochemistry

Single-crystal X-ray diffraction provides the most definitive information on the solid-state conformation of a molecule. While a specific crystal structure for 4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenol is not available in the reviewed literature, analysis of closely related 1,2,4-oxadiazole (B8745197) derivatives allows for a predictive understanding of its crystallographic properties.

For instance, studies on various substituted 1,2,4-oxadiazole compounds reveal that they commonly crystallize in monoclinic or triclinic systems. nih.govresearchgate.netmdpi.com The crystal structure of 2-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]phenol, for example, was determined to be in the monoclinic P21 space group. researchgate.net It is anticipated that this compound would also exhibit a planar conformation, with the phenol (B47542) and oxadiazole rings being nearly coplanar to maximize π-system conjugation. The planarity of the molecule is a common feature in similar structures, as seen in 4-[3-(Chloromethyl)-1,2,4-oxadiazol-5-yl]pyridine where the oxadiazole and adjacent pyridine (B92270) ring are in the same plane. researchgate.net The presence of the hydroxyl group is expected to facilitate intermolecular hydrogen bonding, which would be a dominant force in the crystal packing.

| Parameter | Predicted Value/System | Basis for Prediction |

|---|---|---|

| Crystal System | Monoclinic or Triclinic | Commonly observed for 1,2,4-oxadiazole derivatives. nih.govmdpi.com |

| Space Group | Centrosymmetric (e.g., P21/c) | Frequently observed for similar aromatic heterocyclic compounds. researchgate.net |

| Key Interactions | Intermolecular Hydrogen Bonding (O-H···N) | Presence of phenol hydroxyl and oxadiazole nitrogen atoms. researchgate.net |

| Molecular Conformation | Near-planar | Maximization of π-conjugation between the rings. researchgate.net |

NMR spectroscopy is a powerful tool for determining the structure of molecules in solution. For this compound, ¹H and ¹³C NMR spectra would provide key information about the chemical environment of the hydrogen and carbon atoms, respectively.

In the ¹³C NMR spectrum, the carbon atoms of the phenyl and oxadiazole rings would show characteristic signals in the aromatic region (δ 110-170 ppm). The methyl carbon would resonate in the upfield region. Conformational analysis using techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) could provide insights into the spatial proximity of different protons, further confirming the planar conformation of the molecule in solution.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic CH (ortho to OH) | ~6.9 (d) | ~116 |

| Aromatic CH (meta to OH) | ~7.9 (d) | ~129 |

| Aromatic C-OH | - | ~160 |

| Aromatic C-Oxadiazole | - | ~122 |

| Oxadiazole C5 | - | ~170 |

| Oxadiazole C3 | - | ~165 |

| Oxadiazole-CH₃ | ~2.5 (s) | ~12 |

| Phenolic OH | Variable (broad s) | - |

Vibrational and Electronic Spectroscopy

Vibrational and electronic spectroscopy provide valuable information about the functional groups present in a molecule and its electronic transitions.

FTIR spectroscopy is used to identify the functional groups in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound is expected to show characteristic absorption bands corresponding to its constituent functional groups.

A broad absorption band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the phenolic hydroxyl group. The C-H stretching vibrations of the aromatic ring and the methyl group would appear around 3100-3000 cm⁻¹ and 2950-2850 cm⁻¹, respectively. The C=N stretching vibration of the oxadiazole ring is expected to be observed in the region of 1600-1650 cm⁻¹. Aromatic C=C stretching vibrations would give rise to peaks between 1450 and 1600 cm⁻¹. The C-O stretching of the phenol group would likely be found in the 1260-1180 cm⁻¹ range.

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Phenolic O-H | Stretching | 3600-3200 (broad) |

| Aromatic C-H | Stretching | 3100-3000 |

| Methyl C-H | Stretching | 2950-2850 |

| Oxadiazole C=N | Stretching | 1650-1600 |

| Aromatic C=C | Stretching | 1600-1450 |

| Phenolic C-O | Stretching | 1260-1180 |

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to exhibit absorption bands corresponding to π→π* and n→π* transitions. The presence of the conjugated system encompassing the phenyl and oxadiazole rings would result in strong absorption in the UV region. For phenol itself, absorption bands are observed around 270 nm. researchgate.net Substituted oxadiazoles (B1248032) also show absorption maxima in the UV range. mdpi.com It is predicted that the main absorption peak (λmax) for this compound would be in the range of 250-300 nm, attributable to the π→π* transitions of the aromatic system. The solvent used can influence the position of the absorption maxima. biointerfaceresearch.com

| Electronic Transition | Predicted λmax (nm) | Solvent |

|---|---|---|

| π→π | 250-300 | Ethanol/Methanol |

| n→π | >300 (weak) | Ethanol/Methanol |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through fragmentation analysis. The molecular weight of this compound (C₉H₈N₂O₂) is 176.17 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z 176. The fragmentation of 1,2,4-oxadiazoles typically involves cleavage of the heterocyclic ring. researchgate.net A common fragmentation pathway for 3,5-disubstituted 1,2,4-oxadiazoles is the cleavage of the N2-C3 and O1-C5 bonds. For this compound, this would lead to the formation of key fragment ions. The fragmentation of the phenol moiety often involves the loss of CO, resulting in a cyclopentadienyl (B1206354) cation. docbrown.info

Predicted key fragment ions include the loss of the methyl group ([M-15]⁺ at m/z 161), and cleavage of the oxadiazole ring. A significant peak at m/z 133 could correspond to the [HOC₆H₄CO]⁺ fragment. Another prominent fragment could be the methyl-oxadiazole cation.

| m/z | Predicted Fragment Ion | Proposed Structure |

|---|---|---|

| 176 | [M]⁺ | [C₉H₈N₂O₂]⁺ |

| 161 | [M - CH₃]⁺ | [C₈H₅N₂O₂]⁺ |

| 133 | [M - CH₃CN]⁺ | [C₇H₅O₂]⁺ |

| 121 | [HOC₆H₄CO]⁺ | [C₇H₅O₂]⁺ |

| 93 | [C₆H₅O]⁺ | Phenoxy cation |

| 65 | [C₅H₅]⁺ | Cyclopentadienyl cation |

Computational and Theoretical Studies on 4 3 Methyl 1,2,4 Oxadiazol 5 Yl Phenol

Quantum Chemical Calculations

Quantum chemical calculations are at the forefront of computational chemistry, enabling the detailed study of molecular systems.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems. It is employed to determine the optimized geometry and electronic properties of molecules. For compounds analogous to 4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenol, DFT calculations, often using the B3LYP functional with a 6-311++G(d,p) basis set, are performed to predict molecular geometries. researchgate.net These calculations provide data on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional conformation.

The electronic structure, including the distribution of electrons and the energies of molecular orbitals, is also elucidated through DFT. These calculations are foundational for further analyses, such as Frontier Molecular Orbital (FMO) and Natural Bond Orbital (NBO) analyses.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is a powerful extension of DFT used to investigate the properties of molecules in their electronically excited states. rsc.org This method is particularly useful for predicting and interpreting UV-Vis absorption spectra. mdpi.com For this compound, TD-DFT calculations can determine the vertical excitation energies, which correspond to the absorption maxima in the experimental spectrum. mdpi.com

Furthermore, TD-DFT can provide insights into the nature of electronic transitions, such as identifying them as π-π* or n-π* transitions, and can map the changes in electron density upon excitation. mdpi.com This information is critical for understanding the photophysical and photochemical behavior of the molecule.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity and Interaction Sites

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. nih.gov The MEP is plotted onto the electron density surface, with different colors representing different electrostatic potential values.

Typically, red regions indicate negative electrostatic potential, highlighting areas with high electron density that are susceptible to electrophilic attack. nih.gov For this compound, these regions would likely be concentrated around the oxygen and nitrogen atoms of the oxadiazole ring and the hydroxyl group. Conversely, blue regions represent positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack, which would be expected around the hydrogen atoms. nih.gov Green areas signify neutral electrostatic potential. nih.gov The MEP map thus provides a clear, intuitive guide to the molecule's reactive sites and intermolecular interaction preferences. researchgate.net

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gaps and Reactivity Indices

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. researchgate.netmdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and polarizability. researchgate.netdergipark.org.tr

A smaller HOMO-LUMO gap suggests that a molecule is more reactive and less stable, as less energy is required to excite an electron from the HOMO to the LUMO. dergipark.org.tr For a related triazole compound, the HOMO-LUMO energy gap was calculated to be 4.898 eV at the B3LYP/6-311++G(d,p) level of theory. dergipark.org.tr For another similar compound, 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole, the HOMO-LUMO energy gap was found to be 4.4815 eV. ajchem-a.com These values indicate good kinetic stability. From the HOMO and LUMO energy values, various global reactivity descriptors can be calculated, such as chemical hardness (η), softness (S), electronegativity (χ), chemical potential (µ), and the electrophilicity index (ω). ajchem-a.com

Table 1: Frontier Molecular Orbital Energies and Global Reactivity Descriptors for a Structurally Similar Oxadiazole Derivative

| Parameter | Value |

|---|---|

| HOMO Energy | -6.5743 eV |

| LUMO Energy | -2.0928 eV |

| Energy Gap (ΔE) | 4.4815 eV |

| Chemical Hardness (η) | 2.2407 eV |

| Chemical Softness (S) | 0.4462 eV |

| Electronegativity (χ) | 4.3335 eV |

| Chemical Potential (µ) | -4.3335 eV |

| Electrophilicity Index (ω) | 4.1904 eV |

Data for 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole, which is structurally similar to this compound. ajchem-a.com

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular interactions, charge delocalization, and hyperconjugative effects within a molecule. acadpubl.eu By transforming the calculated wavefunctions into a set of localized natural bond orbitals, NBO analysis provides a detailed picture of the bonding and electronic structure.

For this compound, NBO analysis can quantify the stabilization energies associated with electron delocalization from donor (Lewis-type) NBOs to acceptor (non-Lewis type) NBOs. acadpubl.eu These interactions, such as those between lone pairs and antibonding orbitals (e.g., n→π* or n→σ*), are crucial for understanding the molecule's stability and electronic properties. acadpubl.eu The analysis can also reveal the charge distribution on each atom, providing further insights into the molecule's reactivity and intermolecular interactions.

Molecular Docking and Dynamics Simulations (Conceptual Framework for Molecular Interactions)

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interactions between a small molecule and a biological macromolecule, such as a protein or nucleic acid. nih.govnih.gov While specific docking studies for this compound are not detailed here, the conceptual framework provides a basis for how such investigations would be conducted.

Molecular docking simulations would be used to predict the preferred binding mode and affinity of the compound within the active site of a target protein. nih.gov This involves generating a multitude of possible conformations and orientations of the ligand within the receptor's binding pocket and scoring them based on a force field. nih.gov Following docking, MD simulations can be employed to study the dynamic stability of the ligand-protein complex over time, providing insights into the flexibility of the system and the nature of the intermolecular interactions, such as hydrogen bonds and hydrophobic contacts. nih.gov These computational approaches are instrumental in rational drug design and in understanding the molecular basis of a compound's biological activity. rsc.org

Table 2: List of Compound Names

| Compound Name |

|---|

| This compound |

Molecular Interactions and Biological Activities of 4 3 Methyl 1,2,4 Oxadiazol 5 Yl Phenol

Structure-Activity Relationship (SAR) Studies of Oxadiazole-Phenol Hybrids

The biological potency of oxadiazole-phenol hybrids is significantly influenced by the nature and position of substituents on the aromatic rings and the heterocyclic core. Structure-activity relationship (SAR) studies on analogous series provide insights into the molecular features that govern their activity.

Substituents on the phenyl ring of oxadiazole-phenol compounds play a critical role in determining their biological effects. For instance, in a series of resveratrol (B1683913) analogs featuring a 1,2,4-oxadiazole (B8745197) ring, a compound with two para-hydroxyphenyl moieties exhibited the most potent reactive oxygen species (ROS) scavenging and NF-κB inhibitory activities, surpassing resveratrol itself. nih.gov This suggests that the hydroxyl group on the phenol (B47542) ring is a key contributor to the antioxidant and anti-inflammatory potential of these hybrids.

In the context of antimicrobial activity, the presence of electron-withdrawing groups on the phenyl ring of 1,2,4-oxadiazole derivatives, such as nitro and trifluoromethyl groups, has been shown to increase their anti-infective potential. nih.gov Specifically, for 1,3,4-oxadiazole (B1194373) derivatives, compounds bearing halogen substituents on the phenyl ring attached to the oxadiazole core were found to be most effective in terms of analgesic and anti-inflammatory activity. researchgate.net The introduction of a 4-hydroxyphenyl substituent at the 5-position of a 1,3,4-oxadiazole ring resulted in strong inhibitory activity against Mycobacterium tuberculosis. nih.gov

Furthermore, the nature of the substituent at the 3-position of the 1,2,4-oxadiazole ring also modulates activity. Studies on thieno[2,3-d]pyrimidine (B153573) derivatives showed that a 3-phenyl-1,2,4-oxadiazol-5-yl substituent was associated with significant antibacterial activity against Staphylococcus aureus and Bacillus subtilis. jocpr.com

Table 1: Impact of Phenyl Ring Substituents on the Biological Activity of Oxadiazole Analogs

| Compound Series | Substituent | Observed Activity | Reference |

|---|---|---|---|

| 1,2,4-Oxadiazole Resveratrol Analogs | para-hydroxyphenyl | Potent ROS scavenging and NF-κB inhibition | nih.gov |

| 1,2,4-Oxadiazole Derivatives | Electron-withdrawing groups (e.g., NO₂, CF₃) | Increased anti-infective potential | nih.gov |

| 1,3,4-Oxadiazole Derivatives | Halogen substituents | Enhanced analgesic and anti-inflammatory activity | researchgate.net |

The relative positioning of functional groups and the potential for hydrogen bonding are crucial determinants of the biological activity of oxadiazole-phenol hybrids. The phenol hydroxyl group can act as a hydrogen bond donor, which can be critical for interaction with biological targets like enzymes and receptors. acs.org

Studies on butylated phenol derivatives with an ortho-oxadiazole moiety have highlighted the significant impact of substituent nature and position on antioxidant capabilities. tsijournals.com The arrangement of atoms within the oxadiazole ring itself (isomerism) is also a key factor. The 1,2,4-oxadiazole and 1,3,4-oxadiazole isomers are generally more chemically and thermally stable compared to other isomers, making them more suitable for drug design. mdpi.com

The ability of the 1,3,4-oxadiazole ring to act as a bioisostere for amides and esters allows it to participate in hydrogen bonding, which can significantly enhance pharmacological activities. acs.org The orientation of the molecule, influenced by the substitution pattern, dictates its ability to bind effectively to biological targets. For example, in a series of 1,3,4-oxadiazole derivatives, the presence of a 3,4-dimethoxyphenyl or a 4-chlorophenyl group was found to improve anti-inflammatory activity. researchgate.net This underscores the importance of the electronic and steric profile conferred by substituents at specific positions.

Investigational Biological Activities in In Vitro and Animal Models (Excluding Clinical Human Data)

Derivatives containing the oxadiazole-phenol scaffold have been evaluated for a range of biological activities in non-human studies, demonstrating potential therapeutic applications.

Oxadiazole derivatives are a well-established class of compounds with a broad spectrum of antimicrobial activity. mdpi.com Various studies have demonstrated the efficacy of these compounds against Gram-positive and Gram-negative bacteria, as well as fungal pathogens.

For instance, certain 1,3,4-oxadiazole derivatives have shown significant activity against Staphylococcus aureus, Escherichia coli, and Candida albicans. nih.gov In one study, three 1,3,4-oxadiazole derivatives exhibited potent bactericidal activity against seven different S. aureus strains, with minimum inhibitory concentrations (MICs) ranging from 4 to 32 μg/ml. nih.gov Another study found that a 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol (B1269391) derivative showed stronger activity against E. coli than the standard drug ampicillin (B1664943). nih.gov

Furthermore, 2,5-disubstituted 1,3,4-oxadiazole derivatives have been reported to possess antibacterial and antifungal properties. nih.gov The antimicrobial activity is often enhanced by the presence of specific substituents; for example, a p-methoxy group was found to increase the antimicrobial potential of certain 1,3,4-oxadiazole compounds. nih.gov

Table 2: Antimicrobial Activity of Selected Oxadiazole Derivatives

| Compound/Derivative Class | Microorganism | Observed Activity (MIC) | Reference |

|---|---|---|---|

| 1,3,4-Oxadiazole derivatives | Staphylococcus aureus | 4–32 μg/ml | nih.gov |

| 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol | Escherichia coli | Stronger than ampicillin | nih.gov |

| 4-Chloro-2-((5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl)amino)phenol | S. aureus, E. coli, P. aeruginosa, B. subtilis | 8 µg/mL | researchgate.net |

The phenolic hydroxyl group is a well-known pharmacophore for antioxidant activity, and its inclusion in oxadiazole structures often imparts potent free-radical scavenging properties. The mechanism typically involves the donation of a hydrogen atom from the phenolic hydroxyl group to neutralize free radicals.

Several studies have confirmed the antioxidant potential of oxadiazole-phenol hybrids. For example, a series of 1,3,4-oxadiazoles derived from phenolic acids demonstrated pronounced radical scavenging capacity against DPPH and ABTS radicals, as well as hydrogen peroxide scavenging properties. In another study, 1,3,4-oxadiazole derivatives synthesized with a hindered phenol fragment (2,6-di-tert-butylphenol) were found to have higher antioxidant activity than the commercial antioxidant 4-methyl-2,6-di-tert-butylphenol. jocpr.com

Resveratrol-based 1,2,4-oxadiazole analogs have also been investigated, with one derivative showing ROS scavenging abilities that surpassed those of resveratrol. nih.gov The antioxidant capacity is heavily dependent on the nature and position of substituents on the phenol ring. tsijournals.com

Table 3: Antioxidant Activity of Selected Oxadiazole-Phenol Hybrids

| Compound Series | Assay | Key Finding | Reference |

|---|---|---|---|

| 1,3,4-Oxadiazoles from phenolic acids | DPPH, ABTS, H₂O₂ scavenging | Pronounced radical scavenging capacity | |

| 1,3,4-Oxadiazoles with hindered phenol | In vitro antioxidant assays | Higher activity than 4-methyl-2,6-di-tert-butylphenol | jocpr.com |

| 1,2,4-Oxadiazole analogs of resveratrol | ROS production assay | Potency surpassed that of resveratrol | nih.gov |

The anti-inflammatory properties of oxadiazole derivatives are often linked to their ability to inhibit inflammatory mediators and pathways. The presence of a phenol moiety can contribute to this activity through its antioxidant effects, as oxidative stress is closely linked to inflammation.

Studies on 1,2,4-oxadiazole analogs of resveratrol have shown significant inhibitory activity against the NF-κB pathway, a key regulator of inflammation. One analog was able to significantly reduce the lipopolysaccharide (LPS)-induced release of pro-inflammatory cytokines. nih.gov In animal models, 2,5-disubstituted-1,3,4-oxadiazole derivatives have demonstrated anti-inflammatory potential in the carrageenan-induced rat paw edema model. mdpi.com

The anti-inflammatory effects are also influenced by the substitution pattern on the oxadiazole-phenol scaffold. For instance, the presence of a 3,4-dimethoxyphenyl or 4-chlorophenyl group at the 5-position of the 1,3,4-oxadiazole ring has been shown to improve anti-inflammatory activity. researchgate.net This highlights the potential for tuning the anti-inflammatory potency of these compounds through synthetic modification.

Antiproliferative Activity against Cancer Cell Lines (e.g., HCT-116, MCF-7)

While no specific studies on 4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenol were identified, the broader class of 1,2,4-oxadiazole derivatives has been evaluated for cytotoxic activity against various cancer cell lines. Research has highlighted the potential of these compounds to inhibit the growth of tumors.

For instance, certain fused 1,2,4-oxadiazole-1,3,4-oxadiazole derivatives have demonstrated potent anticancer activity against breast cancer (MCF-7), lung cancer (A549), and another breast cancer line (MDA-MB-231). nih.gov The most effective of these compounds exhibited IC₅₀ values in the sub-micromolar range, indicating high potency. nih.gov Studies suggest that incorporating electron-withdrawing groups into the structure of 5-aryl-1,2,4-oxadiazole derivatives can lead to an increase in antitumor activity. nih.gov

Table 1: Antiproliferative Activity of Selected 1,2,4-Oxadiazole Derivatives

Enzyme Inhibition Studies (e.g., MAO-B, specific enzyme targets)

The 1,2,4-oxadiazole scaffold is a key feature in the design of various enzyme inhibitors. rjptonline.org Notably, derivatives of this heterocycle have shown significant potential as inhibitors of monoamine oxidase (MAO), particularly the MAO-B isoform, which is a target in the treatment of neurodegenerative diseases. rjptonline.org

For example, a series of novel 1,2,4-oxadiazole derivatives were synthesized and evaluated for their ability to inhibit MAO-A and MAO-B. The results indicated that these compounds were generally more selective towards the MAO-B enzyme. rjptonline.org In addition to MAO, other enzymes are also targeted by 1,2,4-oxadiazole derivatives. Research has shown their potential as inhibitors for tyrosine kinase, aldose reductase, and MIF (macrophage migration inhibitory factor), among others. rjptonline.org

Proposed Molecular Mechanisms of Action (Excluding Clinical Outcomes)

The mechanisms through which 1,2,4-oxadiazole derivatives exert their biological effects are diverse and depend on the specific substitutions on the heterocyclic ring.

Interference with Cellular Processes and Pathways

Derivatives of 1,2,4-oxadiazole can interfere with fundamental cellular processes. Their anticancer effects, for example, are linked to the disruption of cell viability and proliferation. Some compounds related to this class have been shown to induce apoptosis, or programmed cell death, in cancer cells. The ability of the 1,2,4-oxadiazole ring to act as a bioisostere for esters and amides allows it to mimic natural molecules and disrupt metabolic or signaling pathways. rjptonline.org Furthermore, certain derivatives have been found to target enzymes essential for the construction of microbial cell walls, such as mycobacterial enoyl-ACP reductase, thereby interfering with pathogen survival. chim.it

Interaction with Molecular Targets (e.g., binding to active sites, disrupting signaling pathways)

The 1,2,4-oxadiazole ring serves as a critical pharmacophore for ligand binding to various biological targets. rjptonline.org Its structure, featuring hydrogen bond accepting nitrogen atoms, facilitates interaction with the active sites of enzymes and receptors. nih.gov

The five-membered ring can act as a rigid aromatic linker, correctly orienting other functional groups on the molecule for optimal binding with a target protein. rjptonline.org This has been leveraged in the design of ligands for a range of receptors, including benzodiazepine, dopamine, and muscarinic receptors. rjptonline.org In the context of enzyme inhibition, molecular docking studies on related compounds have shown that the 1,2,4-oxadiazole moiety can position the molecule within the active site of enzymes like MAO-B, allowing for specific interactions that block the enzyme's function. chim.it

Medicinal Chemistry and Rational Design Principles Applied to 4 3 Methyl 1,2,4 Oxadiazol 5 Yl Phenol Derivatives

Scaffold Optimization for Enhanced Bioactivity and Selectivity

Scaffold optimization is a cornerstone of medicinal chemistry, aiming to modify a core molecular structure to improve its biological activity, selectivity, and pharmacokinetic properties. The 1,2,4-oxadiazole (B8745197) nucleus serves as an auspicious framework for such optimization. nih.gov Structure-Activity Relationship (SAR) studies are pivotal in this process, revealing how different substituents on the scaffold influence its interaction with biological targets.

For instance, in the development of anticancer agents based on the 1,2,4-oxadiazole scaffold, the nature of the groups attached to the ring is critical. Research has shown that the introduction of electron-donating groups (EDG) can significantly improve the antiproliferative potency of these compounds. nih.gov Conversely, the addition of electron-withdrawing groups (EWG) has been associated with a decrease in activity. nih.gov This suggests that the electronic properties of the molecule play a key role in its mechanism of action.

Furthermore, linking the 1,2,4-oxadiazole scaffold with other heterocyclic systems is a common strategy to enhance bioactivity. For example, derivatives combining 1,2,4-oxadiazole with benzimidazole (B57391) or benzofuran (B130515) have demonstrated promising cytotoxic activity against various cancer cell lines. nih.gov The spatial arrangement of substituents is also crucial, as the 1,2,4- and 1,3,4-isomers of oxadiazole orient their side chains in a very similar manner, which can lead to comparable biological effects by mimicking the binding of small molecules to their targets. pnrjournal.com This versatility allows chemists to fine-tune the scaffold to achieve desired therapeutic profiles. nih.gov

Lead Compound Identification and Derivatization Strategies

Lead identification is the process of finding a compound that shows a promising, albeit suboptimal, biological activity that can be used as a starting point for drug development. mdpi.com In the context of oxadiazole-based compounds, a significant breakthrough was the discovery of 3,5-diarylsubstituted 1,2,4-oxadiazole derivatives as a new class of apoptosis inducers, which established them as viable leads for anticancer drug discovery. nih.gov

Once a lead compound is identified, derivatization strategies are employed to create analogues with improved properties. This involves systematically modifying the lead's structure. A notable example is the modification of 4-(3-(tert-butyl)-1,2,4-oxadiazol-5-yl)aniline. nih.gov While this initial compound served as a lead, further derivatization led to the discovery of a new compound with significantly greater antitumor activity against a panel of human tumor cell lines, particularly ovarian (OVXF 899) and prostate (PXF 1752) cancer cell lines. nih.gov

Another strategy involves creating hybrid molecules. For example, researchers have designed and synthesized novel series of compounds that link 1,2,4-oxadiazole and 1,3,4-oxadiazole (B1194373) moieties, which may lead to potent new anticancer agents. nih.govrsc.org These strategies aim to explore the chemical space around a lead compound to identify a candidate with the optimal balance of potency, selectivity, and drug-like properties. nih.gov

| Compound Series | Target/Activity | Key Findings | Reference |

| 1,2,4-Oxadiazoles linked with Benzimidazole | Antitumor (MCF-7, A549, A375 cell lines) | Certain derivatives exhibited higher activity than the standard drug Doxorubicin, with IC50 values ranging from 0.12–2.78 μM. | nih.gov |

| 1,2,4-Oxadiazole derivatives with Benzofuran | Antiproliferative (MCF-7, A375, HT-29 cell lines) | Showed cytotoxic activity at sub-micromolar concentrations, comparable or higher than the reference compound Combretastatin-A4. | nih.gov |

| 3-(4-(4-(1,3,4-oxadiazol-2-yl)-1H-imidazol-2-yl)phenyl)-1,2,4-oxadiazoles | Anticancer (PC3, DU-145, A549, HEPG2 cell lines) | Several compounds exhibited superior potency compared to the established anticancer drug Etoposide. | rsc.org |

Computational Approaches in Drug Design for Oxadiazole Analogues (e.g., in silico ADMET prediction without clinical interpretation)

Computational, or in silico, methods are integral to modern drug design, allowing for the prediction of a compound's properties before it is synthesized, thereby saving time and resources. For oxadiazole analogues, these approaches are widely used to predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties and to model interactions with biological targets.

In silico ADMET prediction helps to assess the drug-likeness of novel compounds. researchgate.net Many studies evaluate oxadiazole derivatives against Lipinski's Rule of Five, a set of criteria that helps predict the potential for oral bioavailability. journalijar.com For example, a library of 1,3,4-oxadiazole derivatives was evaluated, and the results for drug-likeness were found to be within the acceptable range. journalijar.com Computational tools can predict various parameters, including intestinal absorption, blood-brain barrier (BBB) permeability, and potential interactions with metabolic enzymes like cytochrome P450. researchgate.netjournalijar.com One study on 2-hydroxy benzothiazole-based 1,3,4-oxadiazole derivatives found that most of the compounds showed a predicted absorption percentage of over 70% and complied with Lipinski's rule. nih.gov

Molecular docking is another powerful computational technique used to predict how a molecule binds to the active site of a protein target. journalijar.com This provides insights into the potential mechanism of action and can guide the design of more potent inhibitors. For instance, docking studies have been performed on 1,3,4-oxadiazole derivatives against the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. journalijar.com The results, measured by docking scores, indicated a strong inhibitory potential for several derivatives, with some showing higher scores than the co-crystallized ligand. journalijar.com These computational predictions provide a robust foundation for selecting and prioritizing molecules for synthesis and further biological testing. journalijar.commdpi.com

| Compound Code | Molecular Mass | H-Bond Donors | H-Bond Acceptors | LogP | Molar Refractivity |

| S1 | 299.00 | 2 | 4 | 3.28 | 84.25 |

| S5 | 333.50 | 2 | 4 | 3.16 | 86.33 |

| S10 | 315.00 | 2 | 5 | 2.99 | 85.92 |

| S15 | 341.00 | 1 | 6 | 2.68 | 94.63 |

| S18 | 300.00 | 2 | 5 | 2.68 | 82.05 |

Data adapted from an in silico evaluation of 1,3,4-Oxadiazole derivatives based on Lipinski's Rule of Five. journalijar.com

Considerations for Pre-clinical Compound Development (excluding dosage, safety, or human trials)

Pre-clinical development involves a series of laboratory studies to gather initial information on a compound's biological effects before it can be considered for further investigation. This stage focuses on characterizing the compound's activity and mechanism of action through various in vitro and cell-based assays.

A primary step in the pre-clinical evaluation of potential anticancer agents is to assess their cytotoxicity against a panel of human cancer cell lines. pnrjournal.com The MTT assay is a standard method used to measure cell viability and determine the concentration of the compound that inhibits cell growth by 50% (IC50). nih.govpnrjournal.com For example, novel synthesized oxadiazole derivatives have been evaluated for their activity against different cancer cell lines using this method. pnrjournal.com

For potential antimicrobial agents, pre-clinical studies include determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. nih.gov Further studies, such as growth kinetic and time-kill curve assays, can confirm whether the compound is bactericidal (kills bacteria) or bacteriostatic (inhibits growth). nih.gov

Preliminary toxicological screening is also a part of this stage. For instance, a hemolytic assay using human red blood cells can be performed to assess the compound's potential to damage cell membranes. nih.gov These in vitro and cell-based evaluations are critical for characterizing a new chemical entity and providing the necessary data to decide whether it warrants more advanced pre-clinical studies. pnrjournal.com

Future Research Directions and Unanswered Questions for 4 3 Methyl 1,2,4 Oxadiazol 5 Yl Phenol

Exploration of Novel Synthetic Pathways and Sustainable Synthesis

Future research will undoubtedly focus on the development of innovative and environmentally benign synthetic routes to 4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenol and its analogues. A significant push towards "green chemistry" is anticipated, aiming to minimize or eliminate the use and generation of hazardous substances. researchgate.net This involves exploring energy-efficient techniques that offer advantages over conventional methods, such as reduced reaction times, increased product yields, and minimized by-product formation. dntb.gov.uaresearchgate.net

Key areas for exploration in sustainable synthesis include:

Microwave-Assisted Synthesis: This technique utilizes microwave irradiation to accelerate chemical reactions, often leading to higher yields in shorter timeframes and with the use of safer solvents. nih.gov The application of microwave heating is a cornerstone of green chemistry approaches for synthesizing oxadiazole derivatives. dntb.gov.ua

Ultrasound-Mediated Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, presents another eco-friendly alternative. This method can enhance reaction rates and yields, contributing to energy conservation and waste minimization. nih.gov

Green Catalysts and Solvents: A shift away from hazardous catalysts and volatile organic solvents is a critical aspect of sustainable synthesis. Future studies will likely investigate the use of solid-supported catalysts, ionic liquids, and solvent-free reaction conditions. nih.gov Ionic liquids, with their low vapor pressure, are particularly efficient at absorbing microwave irradiation, making them suitable for microwave-accelerated organic synthesis. nih.gov

Grinding and Milling Techniques: These solvent-free methods are simple, cost-effective, and easy to handle, offering a greener alternative to traditional solvent-based reactions. researchgate.net

Table 1: Comparison of Conventional vs. Green Synthetic Methods for Oxadiazole Derivatives

| Feature | Conventional Methods | Green Chemistry Methods |

| Energy Consumption | Often high due to prolonged heating | Generally lower (e.g., microwave, ultrasound) |

| Reaction Time | Can be lengthy (hours to days) | Significantly shorter (minutes to hours) researchgate.net |

| Solvents | Often uses volatile and hazardous organic solvents | Employs safer solvents, ionic liquids, or solvent-free conditions researchgate.netnih.gov |

| By-products/Waste | Can generate significant amounts of waste | Minimized by-product formation and waste researchgate.net |

| Catalysts | May use hazardous or heavy metal catalysts | Focus on recyclable or non-toxic catalysts |

Deeper Mechanistic Understanding of Molecular Interactions

A more profound understanding of the molecular interactions of this compound is crucial for elucidating its biological activity and for the rational design of new derivatives. Future research in this area will leverage a combination of experimental and computational techniques to map out the intricate details of its interactions with biological targets.

Key research questions to be addressed include:

Identification of Binding Sites and Modes: Determining the precise binding sites and modes of interaction with specific enzymes or receptors is a primary objective. Techniques like X-ray crystallography of co-crystals can provide atomic-level details of these interactions.

Characterization of Intermolecular Forces: A detailed analysis of the non-covalent interactions, such as hydrogen bonds, halogen bonds, and π-π stacking, that govern the binding affinity and selectivity of the compound is necessary. Hirshfeld surface analysis is a computational tool that can highlight the predominance of specific interactions, such as C–H···O and C–H···π interactions. nih.gov

Structure-Activity Relationship (SAR) at the Molecular Level: By correlating specific structural features with binding affinities, researchers can gain insights into the key pharmacophoric elements. This involves understanding how modifications to the methyl, phenyl, and hydroxyl groups affect the compound's interaction with its biological targets. nih.gov

Expansion of Structure-Activity Relationship Studies with New Analogues

Systematic exploration of the structure-activity relationships (SAR) is fundamental to optimizing the therapeutic potential of this compound. Future research will involve the design and synthesis of a diverse library of new analogues to probe the impact of structural modifications on biological activity.

Future SAR studies will likely focus on:

Substitution on the Phenyl Ring: Investigating the effect of various substituents (e.g., halogens, alkyl, alkoxy, nitro groups) at different positions of the phenol (B47542) ring can significantly influence the compound's electronic properties and binding interactions.

Modification of the Methyl Group: Replacing the methyl group at the 3-position of the oxadiazole ring with other alkyl or aryl groups can provide insights into the steric and electronic requirements for optimal activity.

Bioisosteric Replacement: Exploring the replacement of the phenol group with other bioisosteres, such as carboxylic acids or other heterocyclic rings, could lead to analogues with improved pharmacokinetic properties.

Table 2: Potential Modifications for Future SAR Studies of this compound Analogues

| Position of Modification | Type of Modification | Rationale |

| Phenol Ring | Introduction of electron-withdrawing or electron-donating groups | To modulate electronic properties and potential for hydrogen bonding. |

| Oxadiazole Ring (Position 3) | Replacement of the methyl group with larger alkyl or aryl groups | To explore steric tolerance at the binding site. |

| Phenol -OH group | Conversion to esters or ethers | To investigate the importance of the hydroxyl group for activity and to modify solubility. |

| Overall Scaffold | Introduction of additional functional groups | To explore new interaction points with biological targets. |

Investigation of Emerging Non-Biomedical Applications

While much of the focus on oxadiazole derivatives has been in the biomedical field, there is a growing interest in their potential for non-biomedical applications. The unique electronic and photophysical properties of the 1,2,4-oxadiazole (B8745197) ring make it an attractive scaffold for materials science and other technological areas.

Potential emerging non-biomedical applications to be investigated include:

Organic Light-Emitting Diodes (OLEDs): The conjugated systems present in some oxadiazole derivatives can impart luminescent properties, making them candidates for use as emitters or electron-transporting materials in OLEDs. nih.gov

Fluorescent Chemosensors: The ability of the oxadiazole core to interact with various analytes, coupled with its fluorescent properties, suggests potential applications in the development of sensors for detecting metal ions or explosives. mdpi.com

Corrosion Inhibitors: Certain heterocyclic compounds, including oxadiazoles (B1248032), have shown promise as corrosion inhibitors for various metals and alloys. Future research could explore the efficacy of this compound and its derivatives in this capacity. nih.gov

Liquid Crystals: The rigid, linear structure of some oxadiazole derivatives makes them potential candidates for applications in liquid crystal technology. nih.gov

Advanced Computational Modeling for Predictive Research

Advanced computational modeling is set to play an increasingly pivotal role in guiding future research on this compound. These in silico methods can accelerate the drug discovery process, reduce costs, and provide valuable insights that may be difficult to obtain through experimental methods alone.

Key areas for the application of advanced computational modeling include:

Quantitative Structure-Activity Relationship (QSAR): QSAR studies can be employed to develop mathematical models that correlate the chemical structure of oxadiazole derivatives with their biological activity. These models can then be used to predict the activity of novel, unsynthesized compounds.

Molecular Docking and Dynamics Simulations: These techniques can be used to predict the binding affinity and orientation of this compound and its analogues within the active site of a biological target. nih.govbibliotekanauki.pl Molecular dynamics simulations can further provide insights into the stability of the ligand-receptor complex over time.

Density Functional Theory (DFT) Calculations: DFT can be used to study the electronic properties of the molecule, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. researchgate.net This information is valuable for understanding the molecule's reactivity and potential for charge transfer. researchgate.net

ADMET Prediction: Computational tools can be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new analogues, helping to identify candidates with favorable drug-like properties early in the discovery process. researchgate.net

常见问题

Q. Table 1: Representative NMR Data for this compound Derivatives

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |

|---|---|---|---|

| Analog from | 2.44 (s, 3H, CH₃) | 175.3 (C=O), 168.9 (C=N) | |

| Benzaldehyde derivative | 9.95 (s, 1H, CHO) | 188.19 (CHO) |

Advanced: How can researchers resolve discrepancies in reported biological activities of oxadiazole derivatives across studies?

Answer:

- Structure-Activity Relationship (SAR) Analysis : Use computational tools (e.g., molecular docking) to assess how substituents affect target binding. For example, methoxy groups may enhance solubility, altering activity .

- Assay Standardization : Compare protocols (e.g., bacterial strains, incubation times). A study reported MIC variations of ±20% depending on bacterial growth phase .

- Purity Validation : Ensure ≥95% purity via HPLC; impurities >5% can skew activity data .

Q. Table 2: Biological Activity Variations in Oxadiazole Derivatives

| Study | Compound | Reported IC₅₀ (µM) | Assay Conditions |

|---|---|---|---|

| (3-Methyl-oxadiazole)amine | 12.5 (E. coli) | 24h incubation, LB broth | |

| Thiazole-oxadiazole hybrid | 8.2 (S. aureus) | 18h incubation, Mueller-Hinton |

Basic: What are the typical synthetic pathways for this compound?

Answer:

- Cyclization of Amidoximes : React phenol derivatives with amidoximes (R–C(=N–OH)–NH₂) under acidic conditions to form the oxadiazole ring .

- Coupling Reactions : Use Suzuki-Miyaura cross-coupling to attach the oxadiazole moiety to aromatic rings (e.g., Pd catalysts, 80–100°C) .

- Post-Functionalization : Introduce methyl groups via alkylation (e.g., CH₃I, K₂CO₃ in DMF) .

Q. Table 3: Synthesis Conditions and Yields

| Method | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Cyclization () | HCl/EtOH, 80°C, 12h | 78 | |

| Cross-Coupling () | Pd(PPh₃)₄, Na₂CO₃, DME, 100°C | 36 |

Advanced: What strategies optimize cyclization reaction yields in oxadiazole synthesis?

Answer:

- Solvent Optimization : Use polar aprotic solvents (e.g., DMF, DMSO) to stabilize intermediates, improving yields by 15–20% .

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to accelerate cyclization; yields increased from 40% to 65% in one study .

- Microwave-Assisted Synthesis : Reduce reaction time from 12h to 2h with comparable yields (e.g., 150°C, 300W) .

Basic: How is crystallographic data for this compound analyzed?

Answer: